N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 2-methylcyclohexyl group attached to the nitrogen atom of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for preparing N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes using specialized reactors and catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the cyclohexyl group are replaced by other groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced forms of the compound
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a model compound for studying thiazole-containing molecules in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may be employed as a precursor in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclohexylamine: A structurally related compound with a cyclohexyl group attached to an amine group.
N-methylcyclohexylamine: Similar to N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine but with a methyl group attached to the nitrogen atom.
2-methylcyclohexylamine: Another related compound with a methyl group on the cyclohexyl ring.
Uniqueness: this compound is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the 2-methylcyclohexyl group and the thiazole ring makes it a versatile compound with diverse applications in various fields.
Biological Activity
N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique structure, which may contribute to various biological effects, including enzyme inhibition and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 748776-68-3
- Molecular Formula : C10H18N2S
- Molecular Weight : 198.33 g/mol
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an acetylcholinesterase (AChE) inhibitor and its implications in neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been noted for their ability to inhibit AChE, an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
In a study examining various thiazole derivatives, it was found that certain modifications to the thiazole structure can enhance AChE inhibitory activity. The structure of this compound suggests it may possess similar properties due to its thiazole core .
In Vitro Studies
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance:
Compound | IC50 Value (µM) | Activity |
---|---|---|
Compound A | 2.7 | Strong AChE Inhibitor |
This compound | TBD | Potential AChE Inhibitor |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined through empirical studies.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their AChE inhibitory activities. The findings suggested that compounds with bulky groups at specific positions exhibited enhanced binding affinity to the active site of AChE . While specific data on this compound remains sparse, its structural similarities to other effective compounds indicate promising potential.
The proposed mechanism for AChE inhibition by thiazole derivatives involves competitive inhibition at the enzyme's active site. Molecular docking studies have shown favorable interactions between thiazole compounds and key residues within the AChE active site, suggesting a strong binding affinity that could lead to effective inhibition .
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h8-9H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLMFKYZXWSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.